
CMPF-d3 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- CMPF-d5 (deuterium-labeled CMPF) is a compound with the chemical formula C₁₂H₁₁D₅O₅.
- CMPF (2-(2-carboxyethyl)-4-methyl-5-propyl-3-furoic acid) is a related compound, and CMPF-d5 is its deuterium-substituted counterpart .
- It is used primarily in scientific research and drug development processes.
Preparation Methods
- Synthetic routes for CMPF-d5 involve incorporating deuterium atoms into the CMPF structure.
- Industrial production methods may vary, but deuterium labeling can be achieved through chemical reactions using deuterated reagents or isotopic exchange processes.
Chemical Reactions Analysis
- CMPF-d5 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would be deuterium-labeled derivatives of CMPF.
Scientific Research Applications
- CMPF-d5 serves as a tracer in drug development studies.
- Deuteration can impact pharmacokinetics and metabolic profiles of drugs .
- Its applications extend to chemistry, biology, and medicine research.
Mechanism of Action
- The exact mechanism by which CMPF-d5 exerts its effects remains an area of study.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- CMPF-d5’s uniqueness lies in its deuterium substitution.
- Similar compounds include CMPF itself, which lacks deuterium labeling.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-(2,2,3,3,3-pentadeuteriopropyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |
InChI Key |
WMCQWXZMVIETAO-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


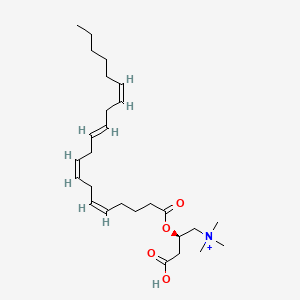
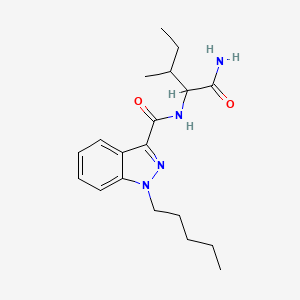
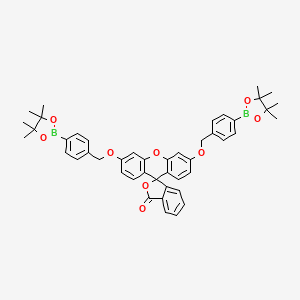





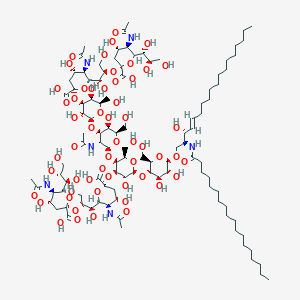
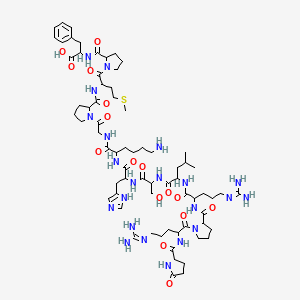
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)

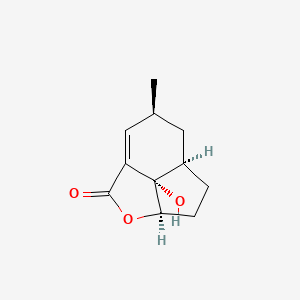
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)
